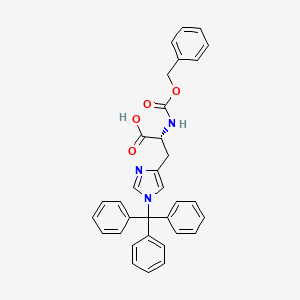
1,4-Oxazepane-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazepane-6-sulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within a seven-membered ring structure. This compound is part of the larger family of oxazepanes, which are known for their diverse biological activities and applications in medicinal chemistry. The sulfonamide group attached to the oxazepane ring enhances its chemical reactivity and biological properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Oxazepane-6-sulfonamide can be synthesized through several methods. One common approach involves the reaction of N-propargylamines with sulfonyl chlorides under basic conditions. This method provides a straightforward route to the desired sulfonamide derivative . Another method involves the use of sodium sulfinates and amines in the presence of iodine or other catalysts to form the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, environmentally friendly methods, such as the use of green solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxazepane-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .
Applications De Recherche Scientifique
1,4-Oxazepane-6-sulfonamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,4-oxazepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts the bacterial cell’s ability to produce essential metabolites, leading to its death .
Comparaison Avec Des Composés Similaires
1,4-Oxazepane-6-sulfonamide can be compared with other similar compounds, such as:
1,4-Diazepane: Similar in structure but contains two nitrogen atoms in the ring.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
Sulfanilamide: A simpler sulfonamide compound with a benzene ring.
The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct chemical and biological properties compared to other sulfonamide derivatives .
Propriétés
Formule moléculaire |
C5H12N2O3S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
1,4-oxazepane-6-sulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H2,6,8,9) |
Clé InChI |
VMRYZSGBNQOYTP-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CN1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)



![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)







![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
